molecular formula C41H35N3O5 B557459 Fmoc-his(mmt)-oh CAS No. 133367-33-6

Fmoc-his(mmt)-oh

Cat. No. B557459
M. Wt: 649,73 g/mole
InChI Key: RWXYQHDPFNGLFW-LHEWISCISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-His(MMt)-OH is a derivative of the amino acid histidine . It is used in research and not for medicinal or household use .


Synthesis Analysis

Fmoc-His(MMt)-OH is used in the preparation of peptides. The synthesis involves the coupling of amino acid monomers, and the development of protecting group strategies for relevant amino acids .


Molecular Structure Analysis

The molecular formula of Fmoc-His(MMt)-OH is C41H35N3O5 . Its molecular weight is 649.73 g/mol . The structure includes a fluorenylmethyloxycarbonyl (Fmoc) group and a 4-methoxytrityl (MMt) group .


Physical And Chemical Properties Analysis

Fmoc-His(MMt)-OH is a white to off-white crystalline substance . . The compound should be stored in a sealed, cool, and dry condition .

Scientific Research Applications

1. Synthesis of Polyamide Nucleic Acids (PNAs)

Fmoc-his(mmt)-oh is used in the synthesis of polyamide nucleic acids (PNAs). The use of 4-Methoxyphenyldiphenylmethyl (Mmt) protecting groups for the exocyclic amino function of nucleobases enhances monomer solubility and allows final deprotection by mild acid treatment, exemplified by the synthesis of heptameric and octameric PNAs (Breipohl et al., 1996).

2. Peptide Synthesis

The compound is employed in peptide synthesis. For instance, the solid-phase peptide synthesis of megainin I on 2-chlorotrityl resin utilized Fmoc-His(Mmt)-OH, demonstrating its suitability for peptide synthesis due to its stability against base and quantitative removal under mild conditions (Barlos et al., 1991).

3. Preparation of Branched and Cyclic Peptides

Fmoc-his(mmt)-oh is used in preparing branched and cyclic peptides or modifying peptides with dye labels, biotin, or functional groups. Its acid labile nature makes it a useful building block in such syntheses (Tong & Hong, 2001).

4. Solid-Phase Peptide Synthesis

Its application in solid-phase peptide synthesis (SPPS) is notable. For instance, in synthesizing Tyr1-somatostatin on 2-chlorotrityl resin, Fmoc-Cys(Mmt)-OH was used, showcasing its considerable acid lability and effectiveness in SPPS (Barlos et al., 2009).

5. Synthesis of Peptide Crosslinkers

In preparing peptide crosslinkers for biomimetic scaffolds in tissue engineering, Fmoc-his(mmt)-oh has been used. It enables the synthesis of peptides with reactive groups for grafting (He & Jabbari, 2006).

6. Synthesis of Ligand-Targeted Fluorescent-Labelled Chelating Peptide Conjugates

It plays a role in assembling targeting ligands, peptidic spacers, fluorescent tags, and chelating cores for the attachment of cytotoxic molecules or radiotracers. This method has applications in cancer diagnostics and imaging (Sengupta et al., 2018).

Safety And Hazards

Fmoc-His(MMt)-OH should be handled with care. Avoid breathing its mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Future Directions

Fmoc-His(MMt)-OH has potential applications in the field of peptide drug discovery. It can be used in the synthesis of DNA-encoded chemical libraries (DECLs) of peptides, which offer the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of peptide chemical space .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(4-methoxyphenyl)-diphenylmethyl]imidazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H35N3O5/c1-48-32-22-20-30(21-23-32)41(28-12-4-2-5-13-28,29-14-6-3-7-15-29)44-25-31(42-27-44)24-38(39(45)46)43-40(47)49-26-37-35-18-10-8-16-33(35)34-17-9-11-19-36(34)37/h2-23,25,27,37-38H,24,26H2,1H3,(H,43,47)(H,45,46)/t38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXYQHDPFNGLFW-LHEWISCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H35N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50568887
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-[(4-methoxyphenyl)(diphenyl)methyl]-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

649.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-his(mmt)-oh

CAS RN

133367-33-6
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-[(4-methoxyphenyl)(diphenyl)methyl]-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
Y Yang, L Hansen, P Ryberg - Organic Process Research & …, 2022 - ACS Publications
Conventional SPPS (solid-phase peptide synthesis) requires protecting the nucleophilic side-chains of amino acids to prevent undesired modifications. A large volume of TFA (…
Number of citations: 3 pubs.acs.org
K Barlos, O Chatzi, D Gatos, G Stavropoulos… - Tetrahedron letters, 1991 - Elsevier
The use of 4-methoxytrityl (monomethoxytrityl, Mmt) and 4-methyl-trityl (Mtt) groups of N 1m -protection of Fmoc-His is described. Both groups being unaffected by base, eg piperidine …
Number of citations: 23 www.sciencedirect.com
K Torikai, R Yanagimoto… - … Process Research & …, 2020 - ACS Publications
Histidine (His) racemizes with relative ease during peptide synthesis. One strategy to suppress this racemization is to protect the nitrogen atom of the imidazole moiety in His with a …
Number of citations: 4 pubs.acs.org
M Liakopoulou-Kyriakides, C Pachatouridis… - Amino Acids, 1997 - Springer
A new solid phase synthesis of the growth-modulating tripeptide Gly-His-Lys is described. 2-Chlorotrityl chloride resin and 9-fluorenylmethoxycarbonyl-(Fmoc), 4-methyltrityl-(Mtt) …
Number of citations: 17 link.springer.com
S Ramkisson - 2018 - ukzn-dspace.ukzn.ac.za
Solid phase peptide synthesis is the common approach used today in synthesizing peptides in a research scale and production. Success in this approach are governed by several …
Number of citations: 2 ukzn-dspace.ukzn.ac.za
Z Qian, PG Dougherty, T Liu, S Oottikkal… - Journal of medicinal …, 2014 - ACS Publications
Calcineurin inhibitors such as cyclosporine A and FK506 are effective immunosuppressants but produce severe side effects. Rational modification of a previously reported peptide …
Number of citations: 14 pubs.acs.org
Oİ Şentürk - 2016 - search.proquest.com
Ability of nature to build complex systems via step-by-step addition of small building blocks with distinctive qualities and multi-functionalities has garnered massive attention which gave …
Number of citations: 2 search.proquest.com
GB Fields, JL Lauer-Fields, R Liu… - Synthetic peptides: a …, 1992 - books.google.com
Peptides play key structural and functional roles in biochemistry, pharmacology, and neurobiology, and are important probes for research in enzymology, immunology, and molecular …
Number of citations: 109 books.google.com
K Tjandra - 2018 - unsworks.unsw.edu.au
Cancer stands out as a disease that could benefit immensely from targeted drug delivery. The presence of molecular biomarkers that differentiate cancer cells from their surrounding …
Number of citations: 3 unsworks.unsw.edu.au
KC Tjandra, N McCarthy, L Yang, AJ Laos… - Journal of medicinal …, 2019 - ACS Publications
Medulloblastoma is a malignant brain tumor diagnosed in children. Chemotherapy has improved survival rates to approximately 70%; however, children are often left with long-term …
Number of citations: 21 pubs.acs.org

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